Acetochlor OA

Beschreibung

Structure

3D Structure

Eigenschaften

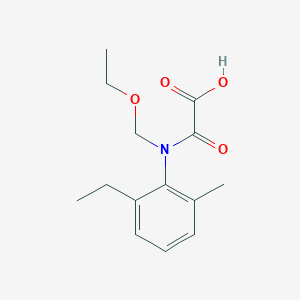

IUPAC Name |

2-[N-(ethoxymethyl)-2-ethyl-6-methylanilino]-2-oxoacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-4-11-8-6-7-10(3)12(11)15(9-19-5-2)13(16)14(17)18/h6-8H,4-5,9H2,1-3H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTKTUNJJKYTOFF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1N(COCC)C(=O)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1037484 |

Source

|

| Record name | Acetochlor OA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1037484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194992-44-4 |

Source

|

| Record name | Acetochlor OA | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=194992-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetochlor oxanilic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194992444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetochlor OA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1037484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACETOCHLOR OXANILIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WG499WTE12 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Chemical Properties, Structure, and Analysis of Acetochlor OA

Executive Summary

Acetochlor Oxanilic Acid (Acetochlor OA) is a primary soil metabolite of the chloroacetanilide herbicide acetochlor. Unlike its parent compound, which is lipophilic and moderately persistent, Acetochlor OA is a highly polar, anionic species formed via microbial oxidation. Its enhanced water solubility drives its potential to leach into groundwater, making it a critical analyte in environmental safety monitoring. This guide provides a rigorous technical analysis of its molecular structure, formation pathways, physicochemical properties, and validated LC-MS/MS quantification protocols.

Molecular Identity and Structure

Acetochlor OA represents a structural modification of the parent acetochlor molecule where the chloroacetyl moiety is oxidized to an oxanilic acid group. This transformation significantly alters the molecule's electronic and solubility profile.

Chemical Nomenclature & Classification

-

Common Name: Acetochlor OA (Acetochlor Oxanilic Acid)

-

IUPAC Name: 2-[(2-ethyl-6-methylphenyl)(ethoxymethyl)amino]-2-oxoacetic acid

-

CAS Number: 194992-44-4

-

Chemical Family: Chloroacetanilide metabolite (Oxanilic acid derivative)

Structural Analysis

The core structure retains the 2-ethyl-6-methylaniline aromatic ring and the ethoxymethyl side chain of the parent. The critical divergence lies in the N-acyl group:

-

Parent (Acetochlor): Contains a 2-chloroacetyl group (-C(=O)CH₂Cl).

-

Metabolite (Acetochlor OA): Contains a 2-oxoacetic acid group (-C(=O)COOH).

This substitution introduces a carboxylic acid functionality, rendering the molecule susceptible to pH-dependent ionization (anionic at neutral pH).

| Property | Data |

| Molecular Formula | C₁₄H₁₉NO₄ |

| Molecular Weight | 265.26 g/mol |

| Monoisotopic Mass | 265.1314 Da |

| SMILES | CCOCN(C(=O)C(O)=O)c1c(C)cccc1CC |

Physicochemical Properties

Understanding the physicochemical shift from acetochlor to Acetochlor OA is vital for predicting environmental fate and designing extraction protocols.

Solubility and Polarity

-

Water Solubility: High (>200 mg/L estimated). The presence of the carboxylic acid group drastically increases hydrophilicity compared to the parent (223 mg/L).

-

Partition Coefficient (Log P): Significantly lower than acetochlor (Log P ~4.14). Acetochlor OA is expected to have a Log P < 1.0, indicating high mobility in aqueous soil phases.

-

Acidity (pKa): The oxanilic acid moiety typically exhibits a pKa in the range of 3.0 – 4.0. In environmental waters (pH 6-8), it exists predominantly as the anionate (Acetochlor OA⁻) .

Stability Profile

-

Hydrolytic Stability: Stable in aqueous solution under neutral conditions.

-

Thermal Stability: Stable during standard LC-MS/MS ion source heating (< 500°C).

-

Photostability: Susceptible to slow photodegradation in surface waters.

Formation and Environmental Fate

Acetochlor OA is formed primarily through microbial degradation in aerobic soils.[1] It is often found alongside Acetochlor ESA (Ethane Sulfonic Acid), though via a distinct metabolic pathway.

Metabolic Pathway

While ESA metabolites are formed via Glutathione S-Transferase (GST) mediated displacement of chlorine, OA metabolites typically arise from oxidative pathways or hydrolysis followed by oxidation.

Figure 1: Proposed Degradation Pathway The following diagram illustrates the divergence from the parent acetochlor to its primary metabolites.

Caption: Divergent microbial degradation pathways of Acetochlor in soil yielding OA and ESA metabolites.[1][2][3]

Analytical Methodologies (LC-MS/MS)

Detection of Acetochlor OA requires sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its polarity and non-volatility.

Sample Preparation (Solid Phase Extraction)

Due to its high polarity, standard liquid-liquid extraction is inefficient. Solid Phase Extraction (SPE) using polymeric sorbents is the industry standard (e.g., EPA Method 535).

Protocol Overview:

-

Conditioning: Methanol followed by Water.

-

Loading: Acidified water sample (pH < 3) to ensure the analyte is in neutral (COOH) form for retention.

-

Wash: Water/Methanol mix to remove salts.

-

Elution: Methanol or Acetonitrile (sometimes with base to ionize and release).

-

Reconstitution: Dissolve residue in mobile phase (e.g., 5 mM Ammonium Acetate).

LC-MS/MS Parameters

-

Ionization Mode: Negative Electrospray Ionization (ESI-) . The carboxylic acid group deprotonates readily, forming [M-H]⁻.

-

Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase:

Table 1: Recommended MRM Transitions for Acetochlor OA

| Analyte | Precursor Ion (m/z) [M-H]⁻ | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Notes |

| Acetochlor OA | 264.1 | 146.1 | 30 | 15 | Quantifier (Common fragment) |

| 264.1 | 162.1 | 30 | 20 | Qualifier | |

| 264.1 | 134.1 | 30 | 25 | Qualifier |

Note: The product ion m/z 146 corresponds to the characteristic ethoxymethyl-ethyl-methyl-aniline fragment often observed in this class.

Figure 2: Analytical Workflow

Caption: Optimized workflow for the extraction and quantification of Acetochlor OA from water matrices.

Toxicological Context

Acetochlor OA is generally considered to have a lower toxicity profile than the parent acetochlor.

-

Mechanism: It lacks the reactive chloroacetyl group responsible for protein alkylation and VLCFA inhibition in plants.

-

Mammalian Toxicity: Studies indicate reduced acute toxicity.[6] However, regulatory bodies (e.g., EPA, Minnesota Dept of Health) monitor it due to potential chronic effects on thyroid hormones.

-

Guidance Values: The Minnesota Department of Health (MDH) has established a health-based guidance value of 90 µg/L (ppb) for Acetochlor OA in drinking water, reflecting its lower risk compared to the parent.

References

-

U.S. EPA. (2005). Method 535: Measurement of Chloroacetanilide and Other Acetamide Herbicide Degradates in Drinking Water by Solid Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS). Environmental Protection Agency.[4][6][7] Link

-

National Center for Biotechnology Information (NCBI). (2024). Acetochlor Oxanilic Acid (CID 15842091). PubChem Compound Summary. Link

-

Minnesota Department of Health. (2016). Acetochlor and its Breakdown Products in Drinking Water.[5][8] MDH Environmental Health Division. Link

-

Hladik, M.L., et al. (2005). New method for the analysis of chloroacetanilide herbicide degradates in water using LC-MS/MS. Bulletin of Environmental Contamination and Toxicology. Link

Sources

- 1. Frontiers | Remediation of acetochlor-contaminated maize field soil using Serratia odorifera AC-1 fertilizer: effects on soil microbial communities [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. fao.org [fao.org]

- 4. waters.com [waters.com]

- 5. epa.gov [epa.gov]

- 6. apps.who.int [apps.who.int]

- 7. apps.who.int [apps.who.int]

- 8. waters.com [waters.com]

Mechanism of Action of Acetochlor: A Technical Guide to VLCFA Inhibition

Executive Summary

Acetochlor is a chloroacetanilide herbicide (HRAC Group 15, formerly K3) widely utilized for pre-emergence control of annual grasses and small-seeded broadleaf weeds. Its primary mechanism of action is the specific, irreversible inhibition of Very Long Chain Fatty Acid (VLCFA) elongases . By blocking the synthesis of fatty acids with chain lengths >C18, acetochlor disrupts the production of essential membrane components, suberin, and cuticular waxes. This leads to a failure in cell plate formation during cytokinesis, resulting in arrested cell division and seedling death.

This guide provides a rigorous technical analysis of the molecular binding kinetics, downstream physiological cascades, and experimental protocols required to validate this mechanism in target organisms.

Molecular Mechanism of Action[1][2][3]

The Target: VLCFA Elongase Complex

The primary target of acetochlor is the VLCFA elongase complex located in the endoplasmic reticulum (ER).[1] This multi-enzyme complex extends fatty acid chains (C16:0 and C18:0) into very long chains (C20:0 to C32:0+).

The elongation process involves four sequential reactions:

-

Condensation: Acyl-CoA + Malonyl-CoA

3-Ketoacyl-CoA (Catalyzed by KCS ). -

Reduction: 3-Ketoacyl-CoA

3-Hydroxyacyl-CoA. -

Dehydration: 3-Hydroxyacyl-CoA

Trans-2-enoyl-CoA. -

Reduction: Trans-2-enoyl-CoA

Elongated Acyl-CoA.

Acetochlor specifically inhibits the Condensation step catalyzed by 3-Ketoacyl-CoA Synthase (KCS) (also known as the condensing enzyme). This is the rate-limiting step in VLCFA biosynthesis.

Binding Kinetics and Covalent Modification

Research indicates that acetochlor acts as a "suicide inhibitor" or an irreversible binder.

-

Covalent Binding: The chloroacetyl moiety of acetochlor is highly reactive. It is proposed to alkylate a nucleophilic cysteine residue within the active site of the KCS enzyme.

-

Substrate Competition: Inhibition is competitive with the acyl-CoA primer but non-competitive with malonyl-CoA.

-

Irreversibility: Once bound, the enzyme activity cannot be recovered by dilution, confirming the formation of a stable enzyme-inhibitor complex.

Pathway Visualization

The following diagram illustrates the VLCFA biosynthesis pathway and the specific blockage point induced by Acetochlor.

Caption: Acetochlor irreversibly alkylates the KCS complex, halting the condensation of Acyl-CoA and Malonyl-CoA, ultimately causing cytokinesis failure.

Physiological Effects on Target Organisms[6]

The biochemical inhibition of VLCFA synthesis manifests in distinct physiological failures in germinating seedlings.

| Physiological System | Impact of Acetochlor | Mechanism |

| Cell Division | Arrested Cytokinesis | VLCFAs are required for the formation of the cell plate. Without them, cells cannot separate, leading to binucleate cells and growth stunting. |

| Cuticle Formation | Desiccation & Infection | VLCFAs are precursors to cuticular waxes.[2] Inhibition leads to a compromised cuticle, increasing susceptibility to environmental stress and pathogen entry. |

| Membrane Integrity | Leakage & Instability | VLCFAs are components of sphingolipids. Their absence disrupts membrane fluidity and signal transduction. |

Emerging Insight: Ferroptosis in Non-Target Organisms Recent studies suggest that in animal models (e.g., zebrafish), acetochlor may inhibit Glutathione Peroxidase 4 (GPX4) . This inhibition leads to the accumulation of lipid peroxides and triggers ferroptosis , an iron-dependent form of cell death. While this is not the primary herbicidal mode of action, it is critical for toxicological assessments in drug development.

Selectivity and Metabolism: The GST System

The utility of acetochlor relies on metabolic selectivity .[3] Crop plants (like corn) can detoxify the molecule before it causes lethal damage, whereas target weeds cannot.

Glutathione S-Transferase (GST) Conjugation

-

Mechanism: GST enzymes catalyze the conjugation of the glutathione (GSH) sulfhydryl group to the chloroacetyl group of acetochlor.

-

Product: The resulting acetochlor-GSH conjugate is non-toxic and is sequestered in the vacuole.

-

Safeners: Compounds like benoxacor or furilazole are often added to formulations. These act as "gene inducers," upregulating the expression of GSTs specifically in the crop, enhancing the detoxification rate without affecting weed control.

Resistance Mechanisms

Weed populations (e.g., Amaranthus tuberculatus) have evolved resistance primarily through enhanced metabolic detoxification . This involves the overexpression of specific GST isozymes (e.g., GSTF1) or P450 monooxygenases that rapidly degrade the herbicide.

Experimental Protocol: Validating VLCFA Inhibition

To validate the mechanism of action in a new organism or resistance study, the following in vitro microsomal assay is the gold standard. This protocol measures the incorporation of radiolabeled substrates into VLCFAs.[4]

Materials Required

-

Tissue: Etiolated seedlings (e.g., leek or target weed) grown for 5-7 days.

-

Buffer: 0.1 M HEPES-KOH (pH 7.2), 0.3 M sucrose, 2 mM DTT.

-

Substrates: [2-14C]Malonyl-CoA (specific activity ~50-60 mCi/mmol), Acyl-CoA primers (C18:0-CoA).

-

Inhibitor: Analytical grade Acetochlor (dissolved in acetone).

Step-by-Step Methodology

-

Microsome Isolation:

-

Homogenize 10g of seedling tissue in 40mL ice-cold Buffer.

-

Centrifuge at 10,000 x g for 15 min to remove debris.

-

Ultracentrifuge supernatant at 100,000 x g for 60 min.

-

Resuspend the microsomal pellet in Buffer (protein conc. ~1-2 mg/mL).

-

-

Enzyme Pre-Incubation (Critical Step):

-

Incubate 100 µL microsomes with Acetochlor (0.1 µM - 100 µM) for 30 minutes at 30°C.

-

Note: Pre-incubation is essential due to the time-dependent, covalent nature of the binding.

-

-

Elongase Assay:

-

Add reaction mix: 10 µM Acyl-CoA primer, 10 µM [14C]Malonyl-CoA, 1 mM NADPH, 1 mM ATP.

-

Incubate for 60 minutes at 30°C.

-

Stop reaction by adding 2 mL 15% KOH in methanol.

-

-

Extraction and Analysis:

-

Saponify lipids (80°C for 60 min).

-

Acidify with H2SO4 and extract fatty acids with hexane.

-

Separate fatty acids using Reverse-Phase TLC or Radio-HPLC.

-

Quantification: Measure radioactivity in C20+ fractions vs C16/C18 fractions.

-

Experimental Workflow Diagram

Caption: Workflow for validating VLCFA elongase inhibition using radiolabeled tracking.

References

-

HRAC (Herbicide Resistance Action Committee). (2024). Global Herbicide Classification: Group 15 (Inhibition of VLCFA Synthesis). [Link]

-

Trenkamp, S., Martin, W., & Tietjen, K. (2004).[2] Specific and differential inhibition of very-long-chain fatty acid elongases from Arabidopsis thaliana by different herbicides.[2] Proceedings of the National Academy of Sciences, 101(32), 11903–11908. [Link]

-

Schmalfuß, J., et al. (2000). Inhibition of Acyl-CoA Elongation by Chloroacetamide Herbicides in Microsomes from Leek Seedlings.[4] Pesticide Biochemistry and Physiology, 67(1), 25-35. [Link]

-

Böger, P., Matthes, B., & Schmalfuß, J. (2000). Towards the primary target of chloroacetamides: new findings pave the way. Pest Management Science, 56(6), 497-508. [Link]

-

Johnston, J. (2024). The herbicide acetochlor causes lipid peroxidation by inhibition of glutathione peroxidase 4.[5][6][7] Toxicological Sciences.[6] [Link]

Sources

- 1. Very long chain fatty acid–inhibiting herbicides: Current uses, site of action, herbicide-resistant weeds, and future | Weed Technology | Cambridge Core [cambridge.org]

- 2. ils.unc.edu [ils.unc.edu]

- 3. 15.9 Herbicides that Inhibit Very Long Chain Fatty Acids – Principles of Weed Control [ohiostate.pressbooks.pub]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The herbicide acetochlor causes lipid peroxidation by inhibition of glutathione peroxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The herbicide acetochlor causes lipid peroxidation by inhibition of glutathione peroxidase activity - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Environmental Fate & Transport of Acetochlor Oxanilic Acid (OA) in Soil

Executive Summary

Acetochlor Oxanilic Acid (Acetochlor OA), also known as t-oxanilic acid or MON 52766, is a primary soil metabolite of the chloroacetanilide herbicide acetochlor. Unlike its parent compound, which exhibits moderate sorption and lipophilicity, Acetochlor OA is characterized by high water solubility and anionic behavior at environmental pH. These properties fundamentally alter its transport mechanism, making it a "risk driver" for groundwater contamination rather than surface runoff. This guide provides a technical analysis of the physicochemical drivers, formation pathways, and experimental protocols required to assess its environmental fate.

Physicochemical Profile & Comparative Mobility

The environmental behavior of Acetochlor OA is dictated by the hydrolysis of the parent's chloroacetyl group and subsequent oxidation. This transformation drastically reduces the adsorption coefficient (Koc), facilitating rapid downward migration in the soil profile.

Table 1: Comparative Physicochemical Properties

| Parameter | Acetochlor (Parent) | Acetochlor OA (Metabolite) | Impact on Fate |

| CAS Number | 34256-82-1 | 194992-18-4 / 184992-44-4 | - |

| Molecular Structure | Non-ionic, Chloroacetanilide | Anionic, Oxanilic Acid | OA is highly polar. |

| Water Solubility | 223 mg/L (25°C) | > 200,000 mg/L (Est.) | OA moves with bulk water flow. |

| Sorption (Koc) | 100 - 300 mL/g (Moderate) | < 50 mL/g (Very Low) | OA shows negligible retardation. |

| Soil Half-Life (DT50) | 8 - 18 days (Aerobic) | 10 - 60 days (Variable) | OA can persist in subsurface zones. |

| Leaching Potential | Moderate (Surface Runoff) | High (Groundwater Leaching) | OA is frequently detected in aquifers. |

Key Insight: The conversion to an acid (OA) creates an anionic species at typical soil pH (5-8). Soil particles are predominantly negatively charged; thus, Acetochlor OA experiences electrostatic repulsion (anion exclusion), preventing it from binding to clay or organic matter and accelerating its leaching velocity beyond that of bulk water in micropores.

Formation & Degradation Pathway

Acetochlor degradation in soil is primarily biotic, mediated by glutathione S-transferases (GSTs) in soil microorganisms. The pathway bifurcates into two major polar metabolites: Acetochlor ESA (Ethanesulfonic Acid) and Acetochlor OA.

Mechanistic Pathway Diagram

The following diagram illustrates the oxidative cleavage of the chloroacetyl moiety leading to the formation of the Oxanilic Acid derivative.

Figure 1: Metabolic pathway of Acetochlor in soil.[1] The bifurcation at the Thiol stage leads to either the ESA or OA metabolite, both of which are highly polar and mobile.

Experimental Protocols for Fate Assessment

Standard protocols for hydrophobic pesticides (like the parent) often fail for polar metabolites due to extraction inefficiencies and weak sorption. The following modified workflows are recommended.

Modified Batch Equilibrium (OECD 106 Adaptation)

To accurately measure the low sorption affinity (Kd) of Acetochlor OA, specific adjustments to the standard OECD 106 method are required.

Objective: Determine Kd and Koc values in varying soil types (Sand, Loam, Clay).

-

Soil Preparation: Air-dry and sieve soil (2 mm). Determine soil organic carbon (OC) content and pH (CaCl₂).

-

Solution Matrix: Use 0.01 M CaCl₂ as the background electrolyte.

-

Why: This mimics soil solution ionic strength and flocculates clay, facilitating phase separation. For anionic metabolites, ionic strength is critical as it affects the diffuse double layer thickness and anion exclusion effects.

-

-

Soil-to-Solution Ratio: Use a 1:1 or 1:2 ratio (high soil mass).

-

Why: Since Acetochlor OA sorption is very low, a higher mass of soil is needed to detect a measurable decrease in the aqueous phase concentration.

-

-

Equilibration: Shake for 24 hours in the dark at 20°C.

-

Phase Separation: Centrifuge at >3000g for 20 mins.

-

Critical Step: Filtration may result in analyte loss on filter paper. If filtration is necessary, use PTFE or Nylon filters and pre-saturate them.

-

-

Analysis: Analyze supernatant via LC-MS/MS (Negative Electrospray Ionization).

-

Note: GC-MS is unsuitable without derivatization due to the carboxylic acid group.

-

Soil Column Leaching (OECD 312)

This experiment simulates the depth-wise transport of the metabolite under rainfall events.

Workflow:

-

Column Packing: Pack glass columns (30 cm length, 5 cm ID) with untreated soil to a bulk density of ~1.3-1.5 g/cm³.

-

Application: Apply Acetochlor OA at a rate equivalent to the maximum field application rate of the parent (stoichiometrically adjusted).

-

Leaching Event: Apply 200 mm of artificial rain (0.01 M CaCl₂) over 48 hours.

-

Leachate Collection: Collect fractions (e.g., every 0.5 pore volumes).

-

Profile Extraction: Section the soil column into 5 cm segments. Extract each segment with Methanol:Water (80:20) or Acetonitrile:Water .

-

Data Output: Plot the "Chromatogram of the Soil Profile."

-

Expected Result: Acetochlor OA will likely show a "peak" deep in the column or in the leachate, unlike the parent which remains in the top 5-10 cm.

-

Regulatory Implications & Groundwater Ubiquity

The high mobility of Acetochlor OA has led to its inclusion in groundwater monitoring programs across the US (e.g., USGS, Minnesota Dept of Agriculture) and EU.

-

Groundwater Ubiquity Score (GUS):

-

Acetochlor (Parent): ~1.7 (Transition/Leacher)

-

Acetochlor OA: Typically > 3.0 (Leacher)

-

Interpretation: A GUS score > 2.8 indicates a high probability of leaching.

-

-

Toxicological Context: While more mobile, Acetochlor OA is generally considered less toxic than the parent compound.[2] For example, Minnesota Department of Health established a guidance value of 100 µg/L for Acetochlor OA, compared to lower limits for the parent, reflecting its lower acute toxicity but higher frequency of detection.

References

-

Acetochlor OXA and Drinking Water. Minnesota Department of Health. Source:

-

Acetochlor (Ref: CP 55097). University of Hertfordshire, PPDB: Pesticide Properties DataBase. Source:

-

Environmental Chemistry Method for Acetochlor & Oxanilic Acid Degradate. U.S. Environmental Protection Agency (EPA). Source:

-

Acetochlor oxanilic acid (Compound Summary). PubChem, National Library of Medicine. Source:

-

Chloroacetanilide Herbicide Metabolites in Wisconsin Groundwater. University of Wisconsin-Extension. Source:

Sources

Technical Guide: Elucidating the Biodegradation Pathways of Acetochlor to Acetochlor Oxanilic Acid (OA)

This guide is structured as a technical whitepaper designed for researchers and drug development professionals investigating environmental metabolism and xenobiotic degradation.

Executive Summary

Acetochlor (2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide) is a widely utilized chloroacetanilide herbicide.[1][2] Its environmental fate is governed by two divergent degradation pathways in soil matrices: the Thiolytic Pathway , leading to Acetochlor Ethane Sulfonic Acid (ESA), and the Oxidative/Hydrolytic Pathway , leading to Acetochlor Oxanilic Acid (OA) .

While the ESA metabolite often dominates in abundance due to glutathione conjugation, the OA metabolite represents a critical toxicological and regulatory endpoint due to its higher aqueous solubility and potential for leaching into groundwater. This guide provides a definitive mechanistic analysis of the Acetochlor

Mechanistic Degradation Pathways[3][4]

The degradation of acetochlor is not a linear process but a competitive branching event determined by microbial community composition and soil redox conditions.

The Divergence Point

The parent molecule contains a reactive chloromethyl side chain (

-

Pathway A (ESA Formation): Mediated by Glutathione S-Transferases (GSTs).[1] The chlorine is displaced by glutathione, followed by catabolism of the peptide to a cysteine conjugate, which is then cleaved and oxidized to a sulfonic acid.

-

Pathway B (OA Formation - Core Topic): Mediated by hydrolytic dechlorination followed by stepwise oxidation.[1] This pathway preserves the amide bond but drastically alters the polarity of the side chain.

The Acetochlor OA Pathway (Step-by-Step)

-

Hydrolytic Dechlorination: The process initiates with the displacement of the chlorine atom by a hydroxyl group. This can occur via microbial hydrolases or abiotic hydrolysis, yielding Hydroxyacetochlor (2-hydroxy-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide).[1]

-

Mechanistic Note: Unlike the ESA pathway, this step does not require sulfur donors (cysteine/glutathione).

-

-

Alcohol Oxidation: The resulting primary alcohol (

) on the acetyl group serves as a substrate for soil microbial alcohol dehydrogenases. It is oxidized to an aldehyde intermediate (Acetochlor-aldehyde).[1] -

Carboxylation: The aldehyde is rapidly oxidized by aldehyde dehydrogenases to form the carboxylic acid moiety, resulting in Acetochlor Oxanilic Acid (2-[N-(ethoxymethyl)-2-ethyl-6-methylanilino]-2-oxoacetic acid).[1]

Pathway Visualization

The following diagram illustrates the competitive divergence between the ESA and OA pathways.

Figure 1: Divergent biodegradation pathways of Acetochlor in soil.[3][4] Green path indicates GST-mediated ESA formation; Red path indicates Oxidative OA formation.[1]

Experimental Characterization Protocols

To rigorously study the formation of Acetochlor OA, researchers must employ a "Generator-Isolator-Detector" workflow.[1] This ensures that the metabolite detected is a product of the specific experimental conditions and not an artifact.

Protocol A: Soil Microcosm Incubation (The Generator)

This protocol generates the metabolite under controlled biological conditions.

-

Soil Sourcing: Collect native agricultural soil (top 0-20 cm).[1] Sieve (<2 mm) to remove stones/debris.

-

Moisture Adjustment: Determine the Water Holding Capacity (WHC). Adjust soil moisture to 40-60% WHC using sterile deionized water.[1] Causality: Microbial activity is optimal at this moisture level; too dry inhibits degradation, too wet promotes anaerobic conditions which may favor different pathways.

-

Fortification: Treat soil with Acetochlor (dissolved in acetone/methanol carrier, <0.1% v/w solvent load) to a final concentration of 1-10 mg/kg.[1]

-

Incubation: Incubate in dark, aerated vessels at 20°C ± 2°C for 0 to 90 days.

-

Sampling: Collect subsamples at Days 0, 7, 14, 30, 60, and 90 to track kinetics.

Protocol B: Extraction & Enrichment (The Isolator)

Acetochlor OA is significantly more polar than the parent. Standard non-polar extractions will fail.

Step-by-Step Methodology:

-

Extraction: Weigh 50g of soil into a centrifuge tube. Add 100 mL of Acetonitrile:Water (80:20 v/v) .

-

Note: Acidification (e.g., 0.1% Formic Acid) may be required to protonate the carboxylic acid of OA, improving partition into the organic phase, though neutral extraction is often sufficient for LC-MS.

-

-

Agitation: Shake vigorously for 60 minutes on a reciprocal shaker.

-

Separation: Centrifuge at 3000 x g for 10 minutes. Decant supernatant.

-

Cleanup (Solid Phase Extraction - SPE):

-

Condition a Polymeric Weak Anion Exchange (WAX) cartridge with methanol followed by water.

-

Rationale: WAX cartridges selectively retain acidic metabolites (OA and ESA) while allowing neutral parent compounds and matrix interferences to pass through.

-

Elute the OA fraction using Methanol containing 2% Formic Acid .

-

Protocol C: LC-MS/MS Quantification (The Detector)

The definitive identification relies on Mass Spectrometry.

-

Instrument: HPLC coupled to Triple Quadrupole MS.

-

Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

-

B: Acetonitrile + 0.1% Formic Acid.

-

-

Gradient: 5% B to 95% B over 10 minutes.

-

MS Transitions (MRM):

-

Acetochlor OA (Negative Mode):

-

Precursor: m/z 264 (approx, dependent on exact ionization [M-H]-).[1]

-

Verification: Use authentic standards to establish retention time and specific fragment ions.

-

-

Workflow Visualization

Figure 2: Analytical workflow for the extraction and quantification of Acetochlor OA from soil matrices.[1]

Data Interpretation & Comparative Analysis

When analyzing field or lab data, distinguishing between ESA and OA is crucial for risk assessment.

| Feature | Acetochlor ESA | Acetochlor OA |

| Full Name | Ethane Sulfonic Acid | Oxanilic Acid |

| Formation Mechanism | GST-mediated conjugation | Oxidative Hydrolysis |

| Polarity | High (Ionic) | High (Ionic/Acidic) |

| Soil Mobility | Very High (Leacher) | High (Leacher) |

| Abundance | Typically Major (>50%) | Typically Secondary (10-30%) |

| Toxicity Profile | Generally lower than parent | Phytotoxic potential varies |

Key Insight: A shift in the ESA:OA ratio can indicate changes in soil microbial health. An increase in OA relative to ESA may suggest a suppression of GST activity or a shift towards oxidative microbial populations.

References

-

United States Environmental Protection Agency (EPA). (1994).[1] Environmental Chemistry Method for Acetochlor metabolites in soil (Method 42573402). [Link]

-

Hladik, M. L., et al. (2005). Neutral and acidic degradation products of chloroacetanilide herbicides in the vadose zone and groundwater. [Link]

-

Minnesota Department of Health. (2019). Acetochlor and Acetochlor OA/ESA Toxicological Summary. [Link]

-

Feng, P. C. C. (1991).[8] Soil transformation of acetochlor via glutathione conjugation. Pesticide Biochemistry and Physiology. [Link]

-

Baran, N., et al. (2004). Determination of oxanilic and sulfonic acid metabolites of acetochlor in soils by liquid chromatography-electrospray ionisation mass spectrometry. [Link]

Sources

- 1. Acetochlor (Ref: CP 55097) [sitem.herts.ac.uk]

- 2. Anaerobic biodegradation of acetochlor by acclimated sludge and its anaerobic catabolic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. health.state.mn.us [health.state.mn.us]

- 4. researchgate.net [researchgate.net]

- 5. epa.gov [epa.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of Acetochlor Oxanilic Acid

Foreword: Understanding the Environmental Signature of Acetochlor

Acetochlor, a pre-eminent chloroacetamide herbicide, has been instrumental in modern agriculture for the selective control of annual grasses and broadleaf weeds.[1][2] Its efficacy is rooted in the inhibition of very-long-chain fatty acid synthesis, a critical process for seedling development.[3] However, the environmental lifecycle of Acetochlor extends beyond its primary application. Through metabolic processes in soil and plants, Acetochlor is transformed into various degradates, with Acetochlor oxanilic acid emerging as a significant and mobile metabolite.[4][5] This guide provides a comprehensive technical overview of the physicochemical properties of Acetochlor oxanilic acid, offering researchers, environmental scientists, and drug development professionals a foundational understanding of this key metabolite. The accurate characterization of Acetochlor oxanilic acid is paramount for robust environmental monitoring, toxicological assessment, and the development of effective remediation strategies.

Chemical Identity and Structure

Acetochlor oxanilic acid is the major oxanilic acid metabolite of Acetochlor.[4] Its formation involves the metabolic transformation of the parent herbicide in various environmental matrices.

IUPAC Name: 2-[N-(ethoxymethyl)-2-ethyl-6-methylanilino]-2-oxoacetic acid[4] CAS Number: 194992-44-4 Molecular Formula: C₁₄H₁₉NO₄ Molecular Weight: 265.31 g/mol

The structural identity of a molecule is the cornerstone of understanding its chemical behavior and interactions. Below is a diagram illustrating the chemical structure of Acetochlor oxanilic acid.

Caption: Chemical structure of Acetochlor oxanilic acid.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of Acetochlor oxanilic acid is essential for predicting its environmental fate and transport. While experimentally derived data for some properties are limited, the following table summarizes the available information, including computed values where experimental data is unavailable.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₉NO₄ | |

| Molecular Weight | 265.31 g/mol | |

| Physical State | Not specified (likely solid) | - |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Water Solubility | Higher than parent compound | |

| Vapor Pressure | Data not available | |

| pKa (Dissociation Constant) | Data not available | |

| LogP (Octanol-Water Partition Coefficient) | Data not available | |

| Computed XLogP3 | 2.7 |

Expert Insight: The higher water solubility of Acetochlor oxanilic acid compared to its parent compound, Acetochlor, is a critical determinant of its environmental behavior.[4] This increased polarity enhances its mobility in soil and aquatic systems, leading to a greater potential for leaching into groundwater.[4] The lack of experimental data for key parameters like melting point, boiling point, and vapor pressure highlights an area for future research to refine environmental fate models.

Metabolic Pathway of Acetochlor to Acetochlor Oxanilic Acid

The formation of Acetochlor oxanilic acid is a result of the metabolic degradation of Acetochlor in the environment. Understanding this pathway is crucial for predicting the persistence and transformation of the parent herbicide. The primary routes of Acetochlor metabolism include oxidative displacement of the chlorine atom and glutathione conjugation followed by catabolism.[5]

Caption: Simplified metabolic pathway of Acetochlor.

Experimental Protocols for Detection and Quantification

The accurate detection and quantification of Acetochlor oxanilic acid in environmental samples are essential for regulatory monitoring and risk assessment. Several analytical methods have been developed for this purpose.

Solid-Phase Extraction (SPE) followed by Gas Chromatography-Mass Spectrometry (GC-MS)

This method, detailed by the U.S. Environmental Protection Agency, is suitable for the determination of Acetochlor and its oxanilic acid metabolite in water samples.[6]

Methodology Workflow:

Caption: Workflow for GC-MS analysis of Acetochlor oxanilic acid.

Step-by-Step Protocol:

-

Sample Preparation: A known volume of the water sample is passed through a C18 solid-phase extraction (SPE) cartridge. The analytes, including Acetochlor oxanilic acid, are retained on the sorbent.

-

Elution: The cartridge is then eluted with an appropriate organic solvent to recover the trapped analytes.

-

Derivatization: As Acetochlor oxanilic acid is a polar and non-volatile compound, a derivatization step is necessary to convert it into a more volatile form suitable for GC analysis. This is a critical step that enhances chromatographic performance and detection sensitivity.

-

GC-MS Analysis: The derivatized extract is injected into a gas chromatograph coupled with a mass spectrometer (GC-MS). The gas chromatograph separates the components of the mixture based on their volatility and interaction with the stationary phase. The mass spectrometer then identifies and quantifies the analytes based on their mass-to-charge ratio.

-

Quantification: The concentration of Acetochlor oxanilic acid in the original sample is determined by comparing the peak area of the analyte to that of a known standard. The limit of quantification (LOQ) for this method is typically around 1.0 µg/L in water.[6]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the analysis of Acetochlor and its metabolites in complex matrices such as crops, a more sensitive and selective method like liquid chromatography-tandem mass spectrometry (LC-MS/MS) is often employed.[7]

Methodology Workflow:

Caption: Workflow for LC-MS/MS analysis of Acetochlor metabolites.

Step-by-Step Protocol:

-

Sample Homogenization and Extraction: The crop sample (e.g., soybeans, sweet corn) is homogenized and extracted with methanol to release the residues of Acetochlor and its metabolites.

-

Hydrolysis: The extract undergoes a strong basic hydrolysis step. This crucial step converts Acetochlor and its various metabolites, including the oxanilic acid form, into common moieties, such as 2-ethyl-6-methylaniline (EMA) and 2-(1-hydroxyethyl)-6-methylaniline (HEMA).[7] This approach simplifies the analysis by measuring a few target conversion products rather than numerous individual metabolites.

-

Cleanup: The hydrolyzed extract is then cleaned up using a solid-phase extraction (SPE) cartridge to remove interfering matrix components.

-

LC-MS/MS Analysis: The cleaned extract is analyzed by LC-MS/MS. The liquid chromatograph separates the target analytes (EMA and HEMA). The tandem mass spectrometer provides highly selective and sensitive detection and quantification.

-

Quantification: The total residue of Acetochlor and its metabolites is expressed as an acetochlor equivalent, calculated from the measured concentrations of EMA and HEMA.

Expert Insight: The choice of analytical method depends on the sample matrix and the required sensitivity. For aqueous samples, GC-MS after derivatization is a robust technique. For more complex matrices like crops and for higher sensitivity, the LC-MS/MS method with a hydrolysis step is the preferred approach in regulatory analysis.[7]

Environmental Fate and Toxicological Significance

Due to its increased water solubility, Acetochlor oxanilic acid is more mobile in the environment than the parent Acetochlor.[4] This mobility increases the likelihood of its presence in surface and groundwater.[4]

Toxicological studies on Acetochlor oxanilic acid are less extensive than for the parent compound. However, available data suggests it is of toxicological relevance. The Minnesota Department of Health has established a guidance value of 90 µg/L for Acetochlor oxanilic acid in drinking water, based on animal studies that showed effects on thyroid hormones and body weight.[8]

Conclusion

Acetochlor oxanilic acid is a key metabolite of the widely used herbicide Acetochlor. Its physicochemical properties, particularly its higher water solubility, dictate its environmental mobility and potential for water resource contamination. While a comprehensive experimental dataset for all its physicochemical properties is not yet available, the existing information on its chemical identity, metabolic formation, and analytical determination provides a solid foundation for its continued study and monitoring. Further research to determine its fundamental physicochemical constants will be invaluable for refining environmental risk assessments and ensuring the responsible management of Acetochlor and its transformation products.

References

-

University of Hertfordshire. (n.d.). Acetochlor (Ref: CP 55097). Agriculture and Environment Research Unit (AERU). Retrieved from [Link]

-

FAO/WHO. (2005). Acetochlor. Joint Meeting on Pesticide Residues (JMPR). Retrieved from [Link]

-

World Health Organization. (2016). Acetochlor. In: Pesticide residues in food – 2015. Toxicological evaluations. Joint FAO/WHO Meeting on Pesticide Residues. Retrieved from [Link]

-

Chiron AS. (n.d.). Acetochlor. Retrieved from [Link]

- Gabr, H., & El-Gendy, A. (2018). DISSIPATION OF ACETOCHLOR AND RESIDUE ANALYSIS IN MAIZE AND SOIL UNDER FIELD CONDITIONS. Zagazig Journal of Agricultural Research.

-

Villa Crop Protection. (2017). acetochlor 900 ec safety data sheet. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Method for Acetochlor & Oxanilic Acid Degradate, 44632708. Retrieved from [Link]

-

PubChem. (n.d.). Acetochlor. National Center for Biotechnology Information. Retrieved from [Link]

-

Minnesota Department of Health. (2017). Acetochlor OXA and Drinking Water. Retrieved from [Link]

-

University of Hertfordshire. (n.d.). T-oxanilic acid (Ref: MON 52766). Agriculture and Environment Research Unit (AERU). Retrieved from [Link]

- Lee, J., et al. (2017). Development of an LC–MS/MS-based method for determination of acetochlor and its metabolites in crops. Food Chemistry, 232, 723-729.

-

University of Hertfordshire. (n.d.). Acetochlor (Ref: CP 55097). AERU. Retrieved from [Link]

Sources

- 1. fao.org [fao.org]

- 2. chiron.no [chiron.no]

- 3. Acetochlor (Ref: CP 55097) [sitem.herts.ac.uk]

- 4. Acetochlor OA | Herbicide Metabolite Reference Standard [benchchem.com]

- 5. villacrop.co.za [villacrop.co.za]

- 6. epa.gov [epa.gov]

- 7. researchgate.net [researchgate.net]

- 8. health.state.mn.us [health.state.mn.us]

Technical Guide: Microbial Degradation of Acetochlor in Agricultural Soils

Executive Summary

Acetochlor (2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide) represents a significant challenge in agricultural chemistry due to its structural stability and the polarity of its primary soil metabolites: Acetochlor ESA (ethanesulfonic acid) and Acetochlor OA (oxanilic acid).[1] While the parent compound is moderately persistent, its metabolites frequently leach into groundwater, presenting a long-term toxicological risk.

This guide moves beyond basic biodegradation metrics to explore the mechanistic microbial pathways (N-dealkylation, amide hydrolysis) and provides a validated experimental framework for isolating high-efficiency degrading consortia. We draw parallels between microbial catabolism and mammalian Phase I/II metabolism to contextualize these processes for pharmaceutical professionals.

Part 1: The Substrate Challenge & Metabolic Divergence

Acetochlor belongs to the chloroacetanilide class.[2][3][4] Its degradation in soil is not a singular linear event but a bifurcation of pathways determined by the microbial community structure and redox conditions.

The "Twin-Track" Fate

-

The Mineralization Track (Ideal): Complete catabolism of the aromatic ring, resulting in

and biomass. This requires a specific enzymatic sequence, often distributed across a microbial consortium. -

The Metabolite Track (Persistent): Partial transformation leading to polar metabolites (ESA/OA). These are highly water-soluble, poorly sorbed by soil organic matter, and recalcitrant to further microbial attack.

Critical Insight for Researchers: Most "degradation" studies fail because they track the disappearance of the parent compound (Acetochlor) without quantifying the accumulation of ESA/OA. A true remediation strategy must target the mineralization pathway.

Part 2: Microbial Metabolic Machinery

The degradation of Acetochlor mimics mammalian hepatic clearance, relying on enzymes analogous to Cytochrome P450s and amidases.

Core Enzymatic Mechanisms

-

N-Dealkylation (The Rate-Limiting Step): The removal of the ethoxymethyl group is catalyzed by Rieske non-heme iron oxygenases (e.g., CndA ). This mirrors Phase I oxidative dealkylation in drug metabolism.

-

Amide Hydrolysis: The resulting intermediate, CMEPA, is hydrolyzed to 2-methyl-6-ethylaniline (MEA).[5] This step is often catalyzed by hydrolases (e.g., ChlH ).

-

Ring Cleavage: MEA is further hydroxylated and subjected to ortho- or meta-cleavage, entering the TCA cycle.

Validated Consortium Model

Single-strain isolates often stall at toxic intermediates (like MEA). The most robust systems utilize metabolic cross-feeding (syntrophy) . A validated consortium model involves:

-

Strain A (Rhodococcus sp.): Acetochlor

CMEPA.[2] -

Strain B (Delftia sp.): CMEPA

MEA.[2] -

Strain C (Sphingobium sp.): MEA

Mineralization.[2]

Visualization: The Acetochlor Degradation Cascade

The following diagram illustrates the enzymatic hand-off required for complete mineralization, contrasting it with the formation of persistent metabolites.

Caption: Figure 1. Enzymatic cascade showing the critical N-dealkylation step vs. the formation of persistent ESA/OA metabolites.

Part 3: Experimental Framework (The "How-To")

This protocol is designed to isolate functional degraders, not just tolerant strains. It uses a "starvation selection" pressure to ensure Acetochlor is the sole carbon/nitrogen source.

Protocol: Selective Enrichment & Kinetic Validation

Phase 1: Acclimatization (The "Bait")

Objective: Upregulate catabolic plasmids in indigenous soil flora.

-

Soil Sourcing: Collect 500g of soil from fields with >3 years of continuous Acetochlor application (historical exposure selects for cndA genes).

-

Slurry Setup: Mix 10g soil with 90mL Mineral Salt Medium (MSM) .

-

MSM Composition (g/L):

(1.5),

-

-

Spiking: Add Acetochlor (dissolved in methanol) to a final concentration of 50 mg/L .

-

Critical Step: Allow methanol to evaporate before adding the soil slurry to prevent preferential carbon usage.

-

Phase 2: Selective Pressure (The "Switch")

Objective: Eliminate non-degraders.

-

Incubate at 30°C, 150 rpm for 7 days.

-

Transfer 1: Transfer 5mL of supernatant to fresh MSM containing 100 mg/L Acetochlor.

-

Transfer 2-4: Repeat weekly, increasing concentration to 200 mg/L, then 400 mg/L.

-

Validation: Turbidity increase must correlate with Acetochlor disappearance (measured via HPLC).

-

Phase 3: Isolation & Cross-Feeding Validation

Objective: Reconstruct the consortium.

-

Plate the final enrichment on MSM Agar + Acetochlor (spray method).

-

Isolate morphologically distinct colonies.

-

The Cross-Streak Test:

-

Streak Isolate A vertically.

-

Streak Isolate B horizontally (near but not touching).

-

Observation: Enhanced growth at the junction indicates syntrophy (e.g., Isolate A releases a metabolite that feeds Isolate B).

-

Visualization: Isolation Workflow

Caption: Figure 2. Iterative enrichment workflow ensuring selection of high-efficiency degraders via increasing substrate toxicity.

Part 4: Analytical Validation

To ensure scientific integrity, degradation must be quantified using validated chromatographic methods. Relying solely on OD600 (optical density) is insufficient due to potential accumulation of toxic intermediates.

Recommended HPLC Conditions

System: Agilent 1260 Infinity II (or equivalent) with DAD.

| Parameter | Specification | Rationale |

| Column | C18 Reverse Phase ( | Standard retention for non-polar herbicides. |

| Mobile Phase | Acetonitrile : Water (70:30 v/v) | Optimized for Acetochlor elution. |

| Flow Rate | 1.0 mL/min | Standard backpressure balance. |

| Wavelength | 210 nm & 230 nm | 210nm for general amide bond; 230nm for aromatic ring specificity. |

| Injection Vol | 20 | Sufficient sensitivity for ppm-level detection. |

Data Interpretation: The Half-Life Metric

When comparing strains, calculate the degradation half-life (

Benchmark Values (from Literature):

-

Sterile Soil:[6]

days (Abiotic only). -

Indigenous Flora:

days. -

Bioaugmented (Consortium):

days (Target efficiency).

Part 5: Bioaugmentation & Field Application

Moving from the petri dish to the field requires addressing "ecological fitness." Lab strains often fail in soil due to competition.

Strategy: Carrier-Mediated Bioaugmentation Instead of spraying liquid culture, immobilize the consortium on Biochar or Alginate Beads .

-

Protection: Porous structure protects bacteria from predation by protozoa.

-

Sorption: Biochar adsorbs Acetochlor, creating a high-concentration micro-niche for the bacteria (bioavailability enhancement).

-

Nutrient Buffer: Provides a temporary carbon source while the strain acclimatizes.

References

-

Degradation of acetochlor by consortium of two bacterial strains and cloning of a novel amidase gene. Source: ResearchGate. URL:[Link]

-

Degradation of acetochlor by a bacterial consortium of Rhodococcus sp.[2] T3-1, Delftia sp.[2][7] T3-6 and Sphingobium sp.[2][7] MEA3-1. Source: Letters in Applied Microbiology (Oxford Academic). URL:[Link]

-

Phytoremediation of acetochlor residue by transgenic Arabidopsis expressing the acetochlor N-dealkylase from Sphingomonas wittichii DC-6. Source: PubMed (NIH). URL:[Link]

-

Acetochlor mineralization and fate of its two major metabolites in two soils under laboratory conditions. Source: PubMed (NIH). URL:[Link]

-

Acetochlor ESA Toxicological Summary. Source: Minnesota Department of Health. URL:[Link]

Sources

- 1. Acetochlor mineralization and fate of its two major metabolites in two soils under laboratory conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. apps.who.int [apps.who.int]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Biotechnological Potential of Rhodococcus Biodegradative Pathways [jmb.or.kr]

- 7. mdpi.com [mdpi.com]

Technical Guide: Formation Kinetics of Acetochlor Oxanilic Acid (OA) in Environmental Matrices

Executive Summary

The environmental fate of chloroacetanilide herbicides is governed not merely by the dissipation of the parent compound but critically by the formation kinetics of their ionic metabolites. For Acetochlor (2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide), the primary degradation vector in aerobic soil is the transformation into Acetochlor Oxanilic Acid (OA) and Acetochlor Ethane Sulfonic Acid (ESA) .[1]

This guide details the kinetic mechanisms driving the Acetochlor

Mechanistic Degradation Pathway[1]

The degradation of Acetochlor to Acetochlor OA is primarily a biotic process mediated by soil microorganisms, though abiotic hydrolysis plays a minor role at high pH.

The Chemical Transformation

The core transformation involves the modification of the chloroacetyl side chain.

-

Displacement/Hydrolysis: The chlorine atom on the

-acetyl group is displaced. In the ESA pathway, this is a glutathione conjugation. In the OA pathway, this typically proceeds via an oxidative mechanism or initial hydrolysis to Hydroxyacetochlor .ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

Oxidation: The resulting alcohol (or intermediate) is oxidized to a carboxylic acid.[1]

-

Result: The

-chloroacetyl group (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

Pathway Diagram

The following diagram illustrates the divergent pathways of Acetochlor degradation in aerobic soil.

Figure 1: Divergent degradation pathways of Acetochlor in soil.[1][2] The OA pathway involves oxidation of the acetyl group, while the ESA pathway involves sulfur conjugation.

Kinetic Modeling & Parameters

To accurately assess risk, we must move beyond simple first-order decay of the parent and model the formation-decline kinetics of the metabolite.

Kinetic Equations

The formation of Acetochlor OA is best described by a sequential first-order kinetic model (SFO

Parent (Acetochlor) Decay:

Metabolite (Acetochlor OA) Formation & Decline:

-

: Formation rate constant (Parentngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> - : Degradation rate constant of OA.

Reference Kinetic Data

The following table summarizes typical kinetic parameters derived from aerobic soil metabolism studies (20°C - 25°C).

| Parameter | Typical Value (Range) | Unit | Notes |

| Acetochlor | 8 - 18 (1.4 - 15) | Days | Rapid degradation; faster in acclimated soils. |

| Acetochlor OA | 60 - 120+ | Days | Significantly more persistent than parent. |

| Formation Fraction ( | 0.15 - 0.30 | - | % of parent converting to OA (molar basis). |

| Lag Phase | 1 - 3 | Days | Time before quantifiable OA appears. |

Note: In sub-surface soils, OA degradation (

Experimental Protocol: Validated Kinetic Assay

This protocol is designed as a self-validating system .[1] It includes internal checkpoints to ensure mass balance and kinetic integrity.

Study Design

-

Matrix: Agricultural soil (sieved 2mm), 40% Maximum Water Holding Capacity (MWHC).[1]

-

Test System: Biometer flasks (to trap

CO -

Replication:

per timepoint.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

Timepoints: 0, 1, 3, 7, 14, 30, 60, 90, 120 days.

Step-by-Step Methodology

Phase A: Application & Incubation

-

Acclimatization: Pre-incubate soil for 7 days at 20°C in the dark to reactivate microbial biomass.

-

Spiking: Apply Acetochlor (in acetone/water carrier) to soil to achieve a concentration of 1.0 mg/kg .

-

Validation Check: Solvent volume must be

of soil weight to avoid microbial toxicity.

-

-

Homogenization: Tumble mix for 30 minutes.

-

Sampling: At

, extract immediately to verify Application Efficiency (Acceptance: 90-110%).

Phase B: Extraction (The "Double-Phase" Approach)

Acetochlor is non-polar, but Acetochlor OA is polar/acidic. A single solvent is often insufficient.

-

Extraction 1 (Organics): Add Acetonitrile:Water (80:20 v/v) .[1] Shake 60 min. Centrifuge.

-

Extraction 2 (Acidic Metabolites): Re-extract pellet with Acetonitrile:0.1M HCl (80:20 v/v) . This protonates the OA, improving recovery from soil binding sites.

-

Combine: Pool supernatants.

Phase C: Analysis (LC-MS/MS)

-

Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18), 1.7 µm.

-

Mobile Phase:

-

Gradient: 5% B to 95% B over 10 mins.

-

MS/MS Transitions (ESI Negative Mode for OA):

-

Precursor:

264 (Deprotonated OA).ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

Product Quantifier:

146. -

Rationale: Negative mode provides superior sensitivity for the carboxylic acid moiety of OA.

-

Experimental Workflow Diagram

Figure 2: Validated workflow for simultaneous extraction of Acetochlor and its polar metabolites.

Data Analysis & Interpretation

Kinetic Fitting Strategy

Do not rely on simple linear regression of log-transformed data.[1] Use non-linear regression software (e.g., CAKE, KinGUII) to fit the concentration vs. time curves.

-

Fit Parent First: Attempt SFO (Single First Order). If residuals show a systematic deviation (e.g., rapid initial loss followed by tailing), switch to FOMC (First Order Multi-Compartment) or DFOP (Double First Order in Parallel) to account for soil sorption/aging.

-

Fit Metabolite (OA): Fix the parent parameters and fit the OA formation (

) and degradation (-

Critical Check: If the model predicts

(t-test not significant), report the metabolite as stable/accumulating.

-

Environmental Implications[1][4][5]

-

Leaching Potential: The formation of OA increases the leaching risk. Acetochlor (

) is moderately immobile, but Acetochlor OA (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

Regulatory Trigger: If Acetochlor OA formation > 10% of applied radioactivity (AR) or is found in groundwater, it triggers a full toxicological relevance assessment.

References

-

Feng, P. C. C. (1991). Soil transformation of acetochlor via glutathione conjugation. Pesticide Biochemistry and Physiology, 40(2), 136-142. Link

-

Hladik, M. L., et al. (2005). Neutral and acidic chloroacetanilide herbicide metabolites in water. Water Research, 39(12), 2533-2542. Link

-

Baran, N., et al. (2004). Acetochlor mineralization and fate of its two major metabolites in two soils under laboratory conditions. Chemosphere, 56(6), 609-617. Link

-

US EPA. (2010).[1] Environmental Chemistry Method for Acetochlor & Oxanilic Acid Degradate. MRID 44632708. Link

Sources

"environmental persistence of Acetochlor and its degradates"

An In-depth Technical Guide to the Environmental Persistence of Acetochlor and Its Degradates

Introduction: The Chloroacetamide Challenge

Acetochlor (2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide) is a selective, pre-emergence herbicide widely employed in modern agriculture to control annual grasses and broadleaf weeds in crops like corn, soybeans, and cotton.[1][2] As a member of the chloroacetamide class, its efficacy lies in inhibiting very long-chain fatty acid synthesis, primarily affecting the shoots of germinating plants.[3][4] However, the very chemical stability that makes it an effective herbicide also raises significant environmental concerns.[5][6] Following application, only a fraction of acetochlor performs its intended function; the remainder enters soil and aquatic ecosystems, where its persistence and the formation of mobile, stable degradates can pose risks to non-target organisms and water quality.[5][6]

This guide offers a technical exploration of the environmental fate of acetochlor. We will dissect the intricate degradation pathways, analyze its persistence across different environmental compartments, detail the methodologies for its detection, and discuss the toxicological significance of its environmental residues. This document is intended for researchers and environmental scientists dedicated to understanding and mitigating the long-term impact of agricultural chemicals.

Section 1: Physicochemical Properties Governing Environmental Behavior

A molecule's intrinsic properties are the primary determinants of its environmental distribution and fate. For acetochlor, key parameters dictate its tendency to remain in soil, leach into groundwater, or volatilize. The interplay of these properties explains its frequent detection in natural waters.[2]

| Property | Value | Significance for Environmental Persistence | Reference(s) |

| Chemical Formula | C₁₄H₂₀ClNO₂ | - | [2] |

| Molar Mass | 269.77 g/mol | - | [2] |

| Water Solubility | 223 mg/L (at 25°C) | Moderate solubility facilitates runoff into surface waters and potential leaching through the soil profile. | [1][2][7][8] |

| Octanol-Water Partition Coefficient (log Kow) | 3.03 | Indicates a moderate tendency to adsorb to organic matter in soil and sediment, which can retard leaching but also create a persistent reservoir. | [1] |

| Vapor Pressure | 2.2 x 10⁻⁶ kPa (at 25°C) | Low volatility suggests that atmospheric transport is not a primary dissipation pathway. | [1] |

| Henry's Law Constant | 4.2 x 10⁻⁹ Pa·m³/mol | Low value further confirms that acetochlor is unlikely to volatilize significantly from water surfaces. | [1] |

Section 2: Degradation Pathways: Biotic and Abiotic Transformations

The environmental persistence of acetochlor is a function of its susceptibility to degradation. Transformation occurs through two primary routes: abiotic processes, such as photolysis and hydrolysis, and biotic processes, which are predominantly microbially mediated. Microbial degradation is the main pathway for acetochlor dissipation in the environment.[1]

Abiotic Degradation

-

Photolysis : The breakdown of a chemical by light energy. In aqueous solutions, acetochlor is relatively stable under natural sunlight, with reported half-lives of 151 to 169 days.[9] However, under direct UV light, degradation is rapid, with half-lives as short as 7 to 12 minutes.[9] The primary initial step in photolysis is often dehalogenation (loss of the chlorine atom), followed by hydroxylation and cyclization, leading to numerous photoproducts.[9][10][11]

-

Hydrolysis : The chemical breakdown of a compound due to reaction with water. Acetochlor is stable to hydrolysis in environmentally relevant pH ranges (pH 5, 7, and 9), indicating that this is not a significant degradation pathway.[3]

Biotic Degradation

Microbial metabolism is the most critical process controlling the fate of acetochlor in soil and water.[1][6] A diverse range of bacteria, including species of Pseudomonas, Bacillus, and Rhodococcus, have been identified as capable of degrading acetochlor.[5][6] The degradation can occur under both aerobic and anaerobic conditions, though pathways and rates differ.

Key Microbial Degradation Pathways:

-

Dechlorination : A crucial initial step, this involves the removal of the chlorine atom from the chloroacetyl group. This can occur via reductive dechlorination under anaerobic conditions or through glutathione-conjugated dechlorination in aerobic environments.[7]

-

N-Dealkylation : The cleavage of the ethoxymethyl group from the nitrogen atom. This pathway leads to the formation of 2-chloro-N-(2-methyl-6-ethylphenyl)acetamide.[7]

-

Hydroxylation and Amide Hydrolysis : Further transformation steps that break down the molecule, eventually leading to the opening of the aromatic ring and potential mineralization to CO₂ and H₂O.[12]

The two most significant and frequently detected classes of degradates resulting from these processes are the ethane sulfonic acid (ESA) and oxanilic acid (OA) metabolites.[13][14][15] These degradates are often more water-soluble and more persistent than the parent acetochlor molecule, making them key indicators of long-term environmental contamination.[14]

Section 3: Persistence in Environmental Compartments

The environmental half-life (DT₅₀) of acetochlor varies significantly based on the specific conditions of the soil and water systems it enters.

Persistence in Soil

In soil, acetochlor's persistence is a complex interplay between microbial activity, soil composition, and climate. Microbial degradation is the primary dissipation mechanism.[1]

-

Sorption and Mobility : Acetochlor has a moderate tendency to adsorb to soil particles, a process strongly correlated with soil organic carbon content.[1][16][17] Higher organic matter leads to stronger sorption, which reduces the amount of acetochlor available for microbial degradation and leaching.[16][17][18] Consequently, the risk of leaching to groundwater is significantly higher in sandy soils or those with low organic matter.[1] Sorption generally decreases with soil depth as organic carbon content diminishes.[16]

-

Half-Life : The half-life of acetochlor in soil is highly variable. Under warm, moist, aerobic conditions conducive to microbial activity, the half-life can be short. Conversely, in anaerobic or colder conditions, persistence is extended.

| Condition | Reported Half-Life (DT₅₀) Range | Key Influencing Factors | Reference(s) |

| Aerobic Soil | 6.3 - 90 days | Microbial population, temperature, moisture, organic matter. | [1][8][19][20][21][22] |

| Anaerobic Soil | 10 - >60 days | Redox potential, presence of specific anaerobic microbes (e.g., iron or sulfate reducers). | [1][8][23] |

Persistence in Water

Once acetochlor enters aquatic systems via runoff or leaching, its fate is governed by photolysis, microbial degradation, and dilution.

-

Surface Water : In surface waters exposed to sunlight, photolysis can contribute to degradation, although its rate under natural light is slow.[9] Microbial degradation, both in the water column and in sediments, remains a key factor.

-

Groundwater : Due to the absence of light and often low microbial activity and oxygen levels, acetochlor and particularly its ESA and OA degradates can be highly persistent in groundwater.[5][7] The detection of these degradates is common in groundwater in agricultural regions, often at higher concentrations and frequencies than the parent compound.[14]

Section 4: Analytical Methodologies for Environmental Monitoring

Accurate quantification of acetochlor and its degradates in environmental matrices is essential for risk assessment and regulatory compliance. The low concentrations (µg/L or lower) require highly sensitive and specific analytical methods. The standard approach involves sample extraction and concentration followed by chromatographic separation and mass spectrometric detection.[24][25][26][27]

Protocol: Quantification of Acetochlor and its ESA/OA Degradates in Water

This protocol describes a validated method for the simultaneous analysis of acetochlor and its primary degradates using Solid-Phase Extraction (SPE) followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[25][27]

1. Materials and Reagents

-

Analytical standards of Acetochlor, Acetochlor-ESA, and Acetochlor-OA.

-

Deuterated internal standards (e.g., Acetochlor-d11).

-

HPLC-grade methanol, acetonitrile, and water.

-

Formic acid and/or ammonium acetate (for mobile phase).

-

C18 SPE cartridges (e.g., 500 mg, 6 mL).

-

High-Density Polyethylene (HDPE) sample bottles.

2. Sample Preparation & Extraction

-

Causality : The goal is to isolate and concentrate the analytes from a large water volume onto a solid sorbent, removing interfering matrix components.

-

Step 2.1 : Collect a 50-250 mL water sample in an HDPE bottle.[24]

-

Step 2.2 : Fortify the sample with a known amount of deuterated internal standard. This is a critical self-validating step; the recovery of the internal standard corrects for analyte loss during preparation and instrumental variability.

-

Step 2.3 : Condition the C18 SPE cartridge by passing methanol followed by reagent water through it. Do not let the cartridge go dry. This activates the stationary phase for optimal analyte retention.

-

Step 2.4 : Load the water sample onto the SPE cartridge at a slow, steady flow rate (~5 mL/min).

-

Step 2.5 : Wash the cartridge with reagent water to remove salts and polar interferences.

-

Step 2.6 : Dry the cartridge thoroughly under a stream of nitrogen or by vacuum. Removing residual water is crucial for efficient elution with an organic solvent.

-

Step 2.7 : Elute the analytes from the cartridge using a solvent mixture such as 80:20 methanol/water.[25][27] Collect the eluate.

-

Step 2.8 : Concentrate the eluate to near dryness under a gentle stream of nitrogen at ~40°C.

-

Step 2.9 : Reconstitute the residue in a small, precise volume (e.g., 1 mL) of an appropriate solvent (e.g., 10:90 acetonitrile/water) for LC-MS/MS analysis.[25]

3. LC-MS/MS Analysis

-

Causality : This technique provides highly selective and sensitive detection. The liquid chromatograph separates the parent compound from its degradates, and the tandem mass spectrometer confirms their identity and quantifies them based on specific precursor-to-product ion transitions.

-

Step 3.1 : Use a C18 reversed-phase HPLC column for separation.

-

Step 3.2 : Employ a gradient elution program with mobile phases typically consisting of water and methanol/acetonitrile, often modified with a small amount of formic acid or ammonium acetate to improve ionization.

-

Step 3.3 : Set the mass spectrometer to use electrospray ionization (ESI).

-

Step 3.4 : Operate in both positive and negative ion modes. Acetochlor (parent) is typically detected in positive mode, while the acidic ESA and OA degradates are more sensitively detected in negative mode.[25][27]

-

Step 3.5 : Develop a Multiple Reaction Monitoring (MRM) method by monitoring the specific precursor ion and one or two product ions for each analyte and internal standard.

4. Quality Control

-

Trustworthiness : To ensure data integrity, each analytical batch must include a method blank, a laboratory control sample (spiked reagent water), and a matrix spike/matrix spike duplicate.[24]

-

A standard calibration curve must be run with each batch, and its correlation coefficient (r²) should be ≥0.99.

-

Recovery of the laboratory control sample should fall within established limits (e.g., 70-130%).

Section 5: Toxicological Significance

The persistence of acetochlor and its degradates is of concern due to their potential effects on non-target organisms and human health. Acetochlor itself is classified as a probable human carcinogen.[2] It can act as a thyroid disruptor and cause adverse reproductive or developmental effects.[2][28] In the environment, it is moderately to highly toxic to various aquatic organisms, including fish and algae, and can accelerate metamorphosis in amphibians.[2][28] While the degradates are generally considered less toxic than the parent compound, their high persistence and mobility mean that environmental exposure to them can be more prolonged and widespread.[3][14]

Conclusion

The environmental persistence of acetochlor is a multifaceted issue governed by its chemical properties and the complex biotic and abiotic conditions of the receiving environment. While acetochlor itself can degrade relatively quickly under optimal conditions, its major degradates—ethane sulfonic acid (ESA) and oxanilic acid (OA)—are significantly more mobile and persistent, particularly in groundwater. Understanding the dynamics of sorption, the specific microbial pathways of degradation, and the factors that influence half-life is paramount for developing accurate environmental fate models and effective risk mitigation strategies. Continued monitoring using sensitive analytical techniques is essential to assess the long-term impact of acetochlor use on water resources and ecosystem health.

References

- Enhanced Dechlorination of the Herbicide Acetochlor by an Anaerobic Consortium via Sulfate Acclimation.

- Microbial and Photolytic Degradation of the Herbicide Acetochlor. Taylor & Francis Online.

- Environmental Chemistry Method for Acetochlor & Oxanilic Acid Degrad

- INCREASED DEGRADATION OF ACETOCHLOR IN SOIL BY MIXED CULTURE OF P. fluorescens KT3 and B. subtilis 2M6E. Dong Thap University Journal of Science.

- Microbial and Photolytic Degradation of the Herbicide Acetochlor. International Journal of Environmental Analytical Chemistry.

- Photochemical degrad

- Photodegradation of acetochlor in water and UV photoproducts identified by mass spectrometry. PubMed.

- Proposed degradation pathway of acetochlor.

- Photochemical degrad

- Current insights into environmental acetochlor toxicity and remediation str

- Remediation of acetochlor-contaminated maize field soil using Serratia odorifera AC-1 fertilizer: effects on soil microbial communities. Frontiers.

- Acetochlor. JMPR 2005.

- Environmental disappearance of acetochlor and its bioavailability to weed: A general prototype for reduced herbicide application instruction.

- Analytical Method for the Determination of Metolachlor, Acetochlor, Alachlor, Dimethenamid, and Their Corresponding Ethanesulfonic and Oxanillic Acid Degradates in Water Using SPE and LC/ESI-MS/MS.

- Acetochlor degradation in anaerobic microcosms with hyporheic sediments: Insights from biogeochemical data, transformation products, and isotope analysis. PubMed.

- Sorption of acetochlor, S-metolachlor, and atrazine in surface and subsurface soil horizons of Argentina. PubMed.

- Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry. U.S. Geological Survey.

- Environmental disappearance of acetochlor and its bioavailability to weed: A general prototype for reduced herbicide applic

- Determination of oxanilic and sulfonic acid metabolites of acetochlor in soils by liquid chromatography-electrospray ionisation mass spectrometry.

- Analytical method for the determination of metolachlor, acetochlor, alachlor, dimethenamid, and their corresponding ethanesulfonic and oxanillic acid degradates in w

- Environmental Chemistry Method for Acetochlor (Multi-analyte), 44712301. EPA.

- Pesticide Fate in the Environment: A Guide for Field Inspectors.

- Degradation of Chloroacetanilide Herbicides: The Prevalence of Sulfonic and Oxanilic Acid Metabolites in Iowa Groundwaters and Surface Waters.

- Effect of soil and sediment composition on acetochlor sorption and desorption. PubMed.

- Retention characteristics of acetochlor in soils collected from different depths in relation to soil properties (Žitný ostrov). De Gruyter.